

Spectral Characteristics of Apigenin 7-O-methylglucuronide: A Technical Guide

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Compound of Interest

Compound Name: *Apigenin 7-O-methylglucuronide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of **Apigenin 7-O-methylglucuronide**, a naturally occurring flavonoid with significant therapeutic potential. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing key data for its identification and characterization. Furthermore, this guide outlines the experimental protocols for acquiring this spectral data and explores a relevant biological signaling pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Apigenin, a widely distributed plant flavone, and its derivatives are of great interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. **Apigenin 7-O-methylglucuronide** is a specific glycoside of apigenin that has been isolated from various plant sources, including *Manilkara zapota*[1][2]. The attachment of a methylglucuronide moiety at the 7-position of the apigenin core significantly influences its solubility, bioavailability, and metabolic fate, making the detailed understanding of its structure crucial for the development of novel therapeutics. This guide focuses on the key analytical techniques, NMR and MS, used to characterize this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

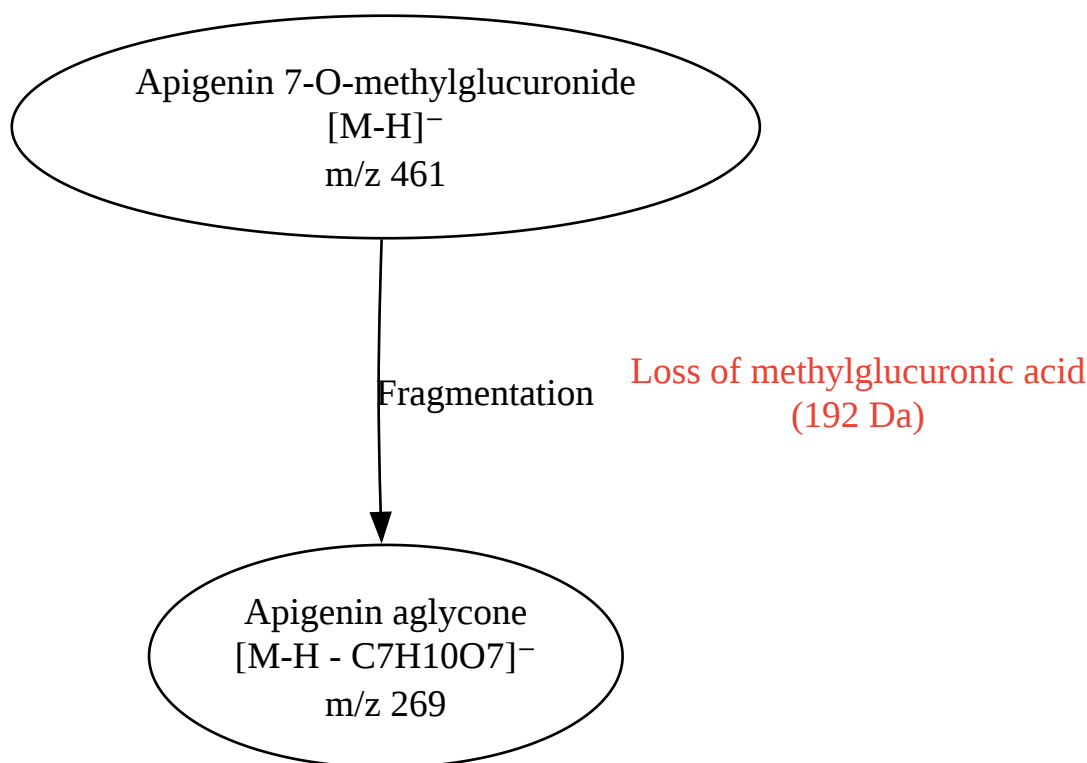
Molecular Ion and Fragmentation

The mass spectrum of **Apigenin 7-O-methylglucuronide** typically shows a prominent molecular ion peak corresponding to its molecular formula, C₂₂H₂₀O₁₁. In positive ion mode, the [M+H]⁺ ion is observed, while in negative ion mode, the [M-H]⁻ ion is detected. The fragmentation pattern provides valuable information about the structure, often showing the loss of the methylglucuronide moiety.

Table 1: Mass Spectrometry Data for **Apigenin 7-O-methylglucuronide**

Ion Mode	Observed m/z	Interpretation
Positive ESI	463.1	[M+H] ⁺
Negative ESI	461.1	[M-H] ⁻
Negative ESI-MS/MS	269.0	[M-H - 192.1 (methylglucuronic acid)] ⁻

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.



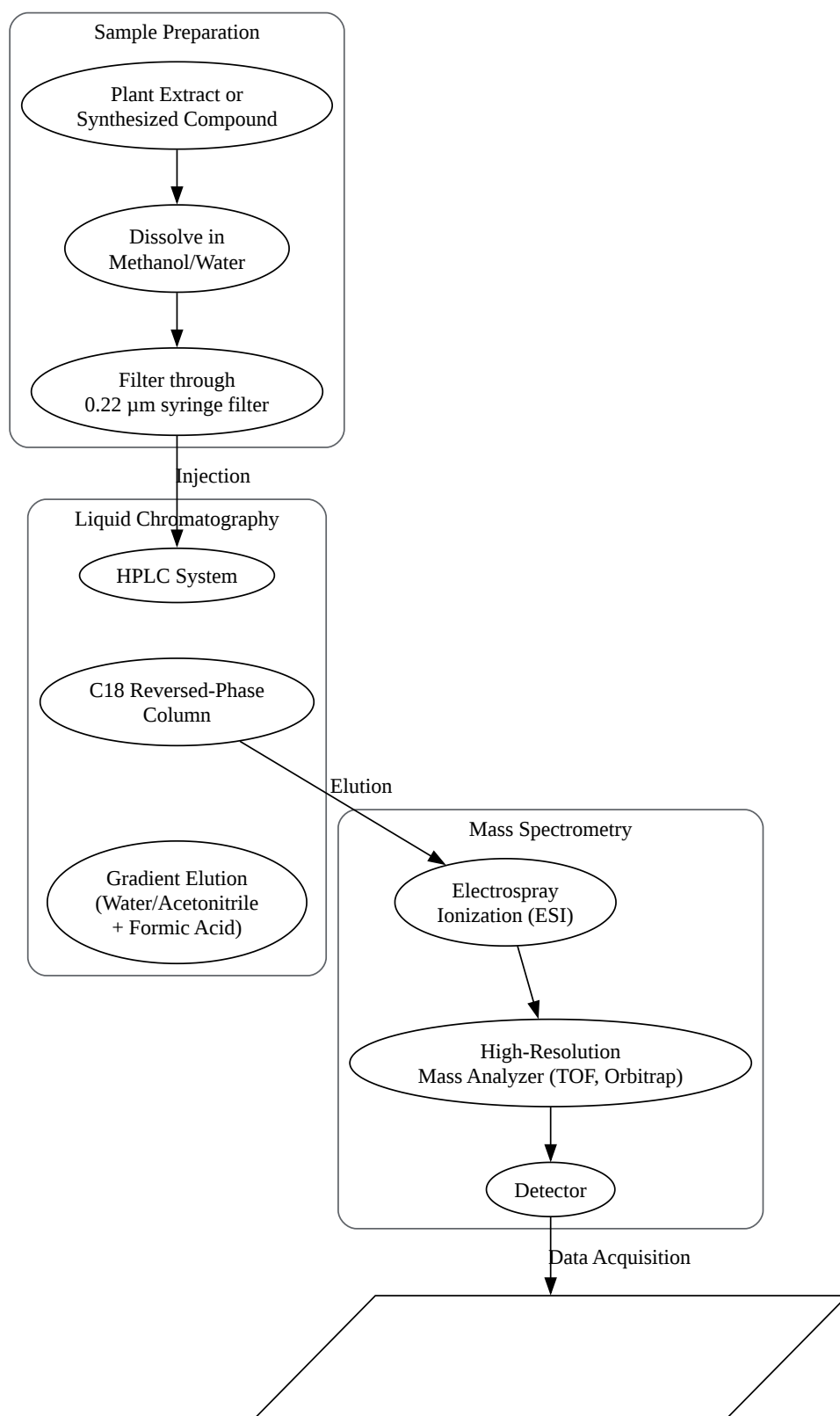
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Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of **Apigenin 7-O-methylglucuronide** is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size) is typically used.
 - Mobile Phase: A gradient elution is employed, commonly with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
 - Injection Volume: 5-10 μL of the sample solution.

- Mass Spectrometry Detection:
 - Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.
 - MS Scan Range: Typically m/z 100-1000.
 - MS/MS Analysis: For fragmentation studies, a precursor ion is selected and subjected to collision-induced dissociation (CID) with a specific collision energy.



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Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

^1H NMR and ^{13}C NMR Spectral Data

The ^1H NMR spectrum of **Apigenin 7-O-methylglucuronide** shows characteristic signals for the aromatic protons of the apigenin skeleton and the protons of the methylglucuronide moiety. The ^{13}C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule.

Table 2: ^1H NMR (400 MHz, DMSO- d_6) and ^{13}C NMR (100 MHz, DMSO- d_6) Data for **Apigenin 7-O-methylglucuronide**

Position	δH (ppm), J (Hz)	δC (ppm)
Apigenin Moiety		
2	-	164.2
3	6.90 (s)	102.9
4	-	182.1
5	-	161.5
6	6.45 (d, 2.0)	99.8
7	-	162.9
8	6.85 (d, 2.0)	95.0
9	-	157.2
10	-	105.7
1'	-	121.2
2', 6'	7.93 (d, 8.8)	128.8
3', 5'	6.94 (d, 8.8)	116.1
4'	-	161.3
Methylglucuronide Moiety		
1"	5.18 (d, 7.5)	100.2
2"	3.45 (m)	73.1
3"	3.48 (m)	75.5
4"	3.55 (m)	71.7
5"	3.95 (d, 9.7)	76.1
6" (C=O)	-	169.1
OCH ₃	3.65 (s)	52.3

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (DMSO- d_6 at 2.50 ppm for 1H and 39.52 ppm for ^{13}C). The coupling constants (J) are in Hertz (Hz). Data is compiled and adapted from Kamalakararao et al., 2017.[\[1\]](#)

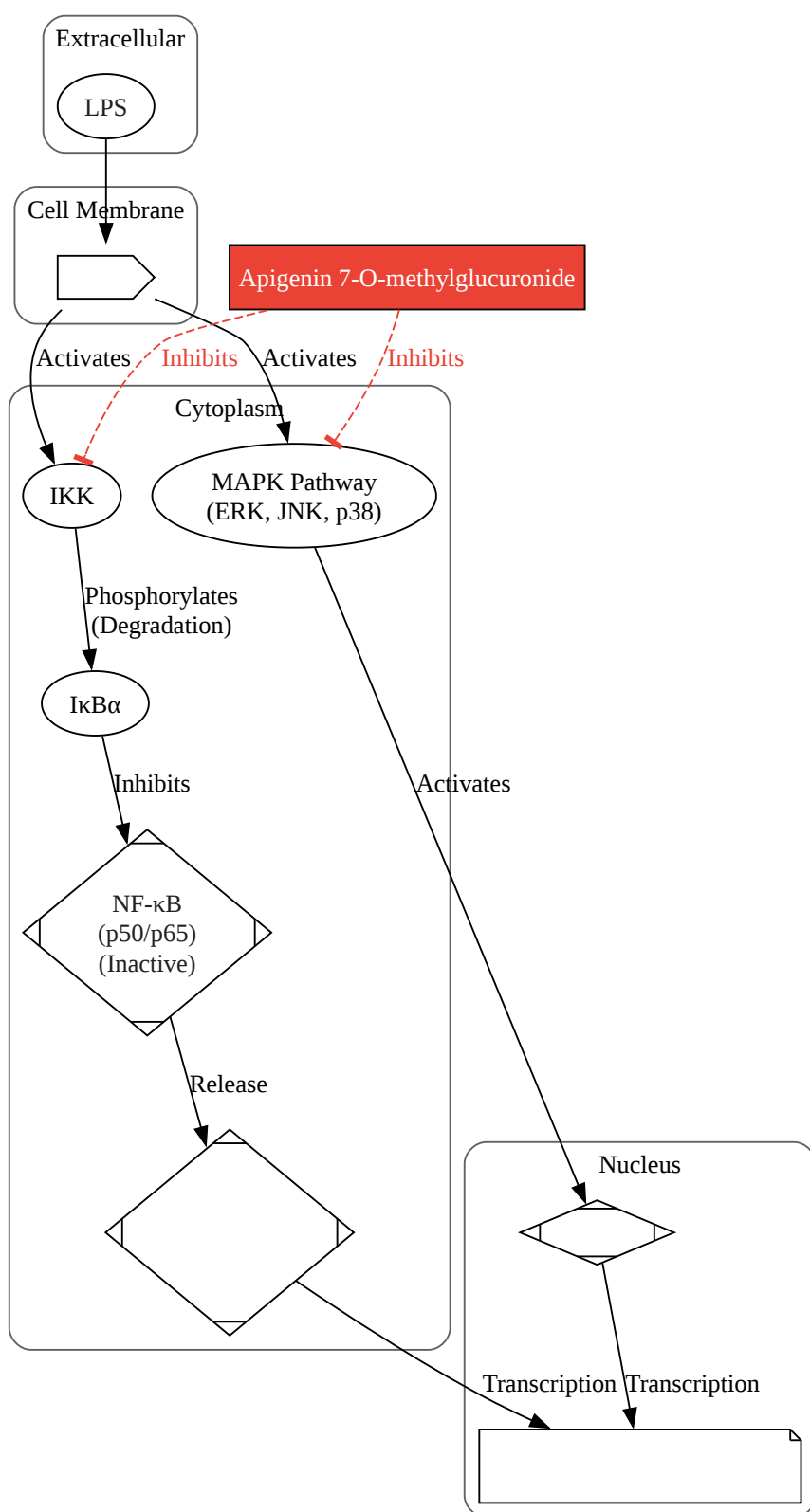
Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
 - 1H NMR:
 - Standard pulse sequence (e.g., zg30).
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - 2D NMR: For complete and unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Signaling Pathway Involvement

Apigenin and its glycosides are known to modulate various cellular signaling pathways. While the specific signaling pathways of **Apigenin 7-O-methylglucuronide** are still under

investigation, the closely related compound, Apigenin 7-O-glucuronide, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the MAPK and NF- κ B signaling pathways. Given the structural similarity, it is plausible that **Apigenin 7-O-methylglucuronide** exerts its anti-inflammatory effects through a similar mechanism.



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Conclusion

The comprehensive spectral analysis of **Apigenin 7-O-methylglucuronide** using MS and NMR provides a solid foundation for its structural confirmation and is essential for its further investigation as a potential therapeutic agent. The detailed data and protocols presented in this guide are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery in their efforts to explore the full potential of this promising flavonoid. The elucidation of its role in modulating key signaling pathways, such as the MAPK and NF- κ B pathways, opens up new avenues for the development of novel anti-inflammatory drugs.

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